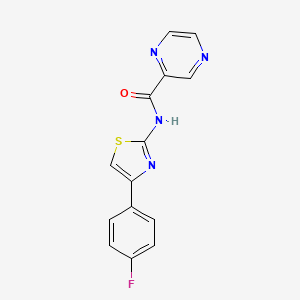
N-(4-(4-fluorophenyl)thiazol-2-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-fluorophenyl)thiazol-2-yl)pyrazine-2-carboxamide is a hybrid molecule that combines pyrazinamide with a 4-phenylthiazol-2-amine scaffold. This compound has shown significant potential in various scientific research fields, particularly in the study of antimycobacterial activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)pyrazine-2-carboxamide involves the combination of pyrazinamide with a 4-phenylthiazol-2-amine scaffold. The process typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through the reaction of a thioamide with an alpha-halocarbonyl compound.
Coupling with Pyrazinamide: The thiazole derivative is then coupled with pyrazinamide under specific reaction conditions to form the final compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-fluorophenyl)thiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-(4-(4-fluorophenyl)thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Antimycobacterial Activity: The compound has shown significant activity against Mycobacterium tuberculosis and other mycobacterial species.
Cytotoxicity Studies: It has been tested for cytotoxicity in human hepatocellular carcinoma cell lines, showing promising results.
Drug Development: The compound’s structure-activity relationship studies suggest potential for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)pyrazine-2-carboxamide involves the inhibition of mycobacterial beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH). This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . By inhibiting FabH, the compound disrupts cell wall synthesis, leading to the death of the mycobacteria .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(4-(4-fluorophenyl)thiazol-2-yl)pyrazine-2-carboxamide is unique due to its broad spectrum of activity against various mycobacterial species and its potential for low cytotoxicity in human cell lines . Its structural features, particularly the presence of the 4-fluorophenyl group, contribute to its enhanced activity and selectivity .
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4OS/c15-10-3-1-9(2-4-10)12-8-21-14(18-12)19-13(20)11-7-16-5-6-17-11/h1-8H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKAYWUGTKYBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5676407.png)

![9-ethyl-1-methyl-4-(3-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5676412.png)
![3-((3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-morpholin-4-ylpiperidin-3-yl)propan-1-ol](/img/structure/B5676415.png)
![1-{3-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B5676424.png)
![1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5676427.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676431.png)
![1-[(2-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5676435.png)
![1-[4-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]thiophen-2-yl]ethanone](/img/structure/B5676441.png)
![2-(2-methoxyethyl)-8-[4-(2-thienyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676452.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5676473.png)
![methyl 4-({[(3,3-dimethylbutanoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5676478.png)
![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676498.png)

